(3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol
Overview
Description
(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)methanol is an organic compound that features a thiophene ring and a pyrazole ring connected through a methanol group
Mechanism of Action
Thiophenes
are a class of organic compounds that contain a five-membered aromatic ring with one sulfur atom . They are known to exhibit a variety of properties and applications. For example, thiophene derivatives have been used in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors . In the field of medicinal chemistry, molecules with the thiophene ring system have shown many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Pyrazoles
are another class of organic compounds that consist of a five-membered ring with two nitrogen atoms. They are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol typically involves multi-step reactions. One common method includes the reaction of thiophene-2-carbaldehyde with hydrazine hydrate to form a hydrazone intermediate. This intermediate is then cyclized to form the pyrazole ring. The final step involves the reduction of the aldehyde group to a methanol group using a reducing agent such as sodium borohydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The thiophene and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution on the thiophene ring; nucleophiles for substitution on the pyrazole ring.
Major Products
Oxidation: (3-(Thiophen-2-yl)-1H-pyrazol-1-yl)carboxylic acid.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: Halogenated thiophene derivatives and substituted pyrazole derivatives.
Scientific Research Applications
(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
(3-(1H-Pyrrol-1-yl)thiophen-2-yl)methanol: Similar structure but with a pyrrole ring instead of a pyrazole ring.
(3-(Trifluoromethyl)thiophen-2-yl)methanol: Similar structure but with a trifluoromethyl group instead of a pyrazole ring.
Uniqueness
(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)methanol is unique due to the presence of both thiophene and pyrazole rings, which confer distinct chemical and biological properties. This combination of rings is not commonly found in other compounds, making it a valuable molecule for research and development .
Properties
IUPAC Name |
(3-thiophen-2-ylpyrazol-1-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c11-6-10-4-3-7(9-10)8-2-1-5-12-8/h1-5,11H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMNUXYCHXWTKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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